molecular formula C20H20ClNO6S B11686269 dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B11686269
M. Wt: 437.9 g/mol
InChI Key: XCQDWVDGZYWDLH-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, a chloro-substituted phenoxy group, and ester functionalities. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps. One common approach is the condensation of 4-chloro-3-methylphenoxyacetic acid with an amine derivative of cyclopenta[b]thiophene. This reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile for certain applications.

Biological Activity

Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18ClNO5S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_5\text{S}

Pharmacological Properties

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It appears to modulate signaling pathways related to apoptosis and inflammation, particularly through the NF-kB pathway .

Case Studies

  • Breast Cancer Study : In vitro studies on MCF-7 cells showed that treatment with varying concentrations of the compound led to a significant decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 15 µM .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
AntimicrobialDisrupts bacterial membranes

Properties

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.9 g/mol

IUPAC Name

dimethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C20H20ClNO6S/c1-10-8-11(4-6-13(10)21)28-9-15(23)22-18-17(20(25)27-3)16-12(19(24)26-2)5-7-14(16)29-18/h4,6,8,12H,5,7,9H2,1-3H3,(H,22,23)

InChI Key

XCQDWVDGZYWDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

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